molecular formula C14H18N2OS2 B6472329 4-{[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol CAS No. 2640845-32-3

4-{[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol

Cat. No.: B6472329
CAS No.: 2640845-32-3
M. Wt: 294.4 g/mol
InChI Key: QULIXGZKRQJVSL-UHFFFAOYSA-N
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Description

4-{[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol is a benzothiazole derivative characterized by a methylsulfanyl group at position 6 of the benzothiazole ring, an amino linkage at position 2, and a cyclohexanol moiety. The methylsulfanyl substituent enhances lipophilicity, which may influence bioavailability, while the cyclohexanol group contributes to stereochemical complexity and solubility modulation. Synthesis of such compounds often involves microwave-assisted methods or solvent-free conditions, as demonstrated in analogous benzothiazole derivatives . Computational studies using density functional theory (DFT) methods, such as B3LYP, are critical for understanding electronic properties and molecular stability .

Properties

IUPAC Name

4-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-18-11-6-7-12-13(8-11)19-14(16-12)15-9-2-4-10(17)5-3-9/h6-10,17H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULIXGZKRQJVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzothiazole Synthesis: : Start with aniline and react with carbon disulfide and sulfur to create 2-mercaptobenzothiazole.

  • Methylation: : Methylate 2-mercaptobenzothiazole using methyl iodide or another methylating agent to obtain 6-(methylsulfanyl)-1,3-benzothiazole.

  • Amination: : Treat the methylated product with ammonia or an amine source to introduce the amino group at position 2.

  • Cyclohexanone Reaction: : The cyclohexanone is reacted with the amino compound to form the final 4-{[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol through nucleophilic addition, followed by reduction.

Industrial Production Methods: The industrial production of this compound would likely involve optimized batch or continuous processes, focusing on high yield and purity, using large-scale reactors and purification systems like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction of the nitro or amino groups could be done using agents like lithium aluminum hydride.

  • Substitution: : The benzothiazole ring allows for electrophilic or nucleophilic substitution, depending on the substituents and conditions used.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Lithium aluminum hydride, hydrogen with a palladium catalyst.

  • Substitution: : Halogenating agents, nucleophiles like sodium methoxide.

Major Products:

  • From Oxidation: : Ketones, carboxylic acids.

  • From Reduction: : Reduced amines or alcohols.

  • From Substitution: : Substituted benzothiazole derivatives.

Scientific Research Applications

In Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in medicinal chemistry for drug development.

In Biology: : Studied for its potential interactions with biological macromolecules, serving as a probe in biochemical assays.

In Medicine:

In Industry: : Could serve as a functional additive in materials science, influencing the properties of polymers or other materials.

Mechanism of Action

The compound interacts with specific molecular targets through its functional groups. The benzothiazole ring can engage in π-π interactions, the amino group can form hydrogen bonds, and the hydroxyl group can participate in further hydrogen bonding or act as a nucleophile.

Molecular Targets and Pathways:

  • Enzymes: : Could inhibit or modify enzyme activity by binding to active sites or allosteric sites.

  • Receptors: : May interact with biological receptors, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structural analogs differ primarily in benzothiazole substituents and adjacent functional groups. Key comparisons include:

Compound Name Benzothiazole Substituent Cyclohexanol Modification Key Functional Groups Molecular Weight (g/mol) Synthesis Yield
4-{[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol 6-(Methylsulfanyl) None –NH, –OH, –SCH₃ ~308.4 (estimated) N/A
2-(4-Methoxyphenyl)benzothiazole None Methoxyphenyl –OCH₃, benzothiazole core 241.3 94%
4-[[4-Benzyl-6-[[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]pyrimidin-2-yl]amino]cyclohexan-1-ol 6-(Trifluoromethyl) Pyrimidine linkage –CF₃, –NH, –OH ~527.5 (estimated) N/A
  • Substituent Effects :
    • The methylsulfanyl (–SCH₃) group in the target compound is moderately electron-donating, enhancing lipophilicity compared to the electron-withdrawing trifluoromethyl (–CF₃) group in the pyrimidine-linked analog .
    • The methoxy (–OCH₃) group in 2-(4-methoxyphenyl)benzothiazole increases solubility in polar solvents but reduces steric bulk compared to –SCH₃ .

Computational and Electronic Properties

DFT studies on analogous benzothiazoles reveal:

  • HOMO-LUMO Gaps : The B3LYP functional predicts a HOMO-LUMO gap of ~4.5 eV for 2-(4-methoxyphenyl)benzothiazole, indicating moderate reactivity. The target compound’s –SCH₃ group may reduce this gap slightly due to electron donation .

Hydrogen Bonding and Crystallography

  • Target Compound: The –NH and –OH groups enable extensive hydrogen-bonding networks, likely forming R₂²(8) motifs (cyclic dimers) or chains, as observed in cyclohexanol derivatives .
  • Methoxy Analog : The absence of –NH limits hydrogen bonding to weaker C–H···O interactions, resulting in less stable crystal packing .
  • Validation : Crystallographic data for such compounds are refined using SHELXL, ensuring accurate comparison of bond lengths and angles .

Biological Activity

The compound 4-{[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC13H16N2OS
Molecular Weight252.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various biological targets. The benzothiazole moiety is known to exhibit enzyme inhibition properties, potentially affecting signal transduction pathways and metabolic processes. The presence of the methylsulfanyl group may enhance the lipophilicity and bioavailability of the compound.

Anticancer Activity

Research has shown that benzothiazole derivatives possess significant anticancer properties. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells by modulating pathways such as the Bcl-2 family proteins and caspase activation .

Case Study:
A study evaluating the anticancer effects of various benzothiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against different cancer cell lines, indicating potent anticancer activity .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective effects. Compounds similar to this compound have been tested for anticonvulsant activity in animal models. In one study, compounds were evaluated using the maximal electroshock (MES) test, revealing promising results with protective index values indicating lower neurotoxicity compared to standard drugs .

Table: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Protective Index
Compound A50.88.96
Compound B54.89.30
This compoundTBDTBD

Pharmacological Applications

The compound's potential applications extend beyond anticancer and neuroprotective properties. It is being explored for:

  • Anti-inflammatory Activity: Related benzothiazole derivatives have shown promise in inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties: Some studies suggest that benzothiazole compounds exhibit antibacterial and antifungal activities.

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